1-(2-phenylethyl)-1H-benzimidazole-2-thiol

Description

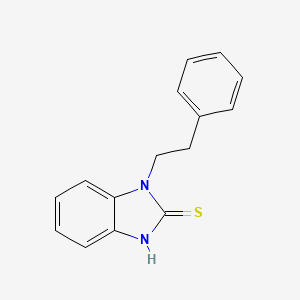

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-phenylethyl)-1H-benzimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c18-15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCRTYXGUIEZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Benzimidazole-2-thiols

The foundational scaffold, 1H-benzo[d]imidazole-2(3H)-thione, is a versatile precursor. It exists in a thione-thiol tautomeric equilibrium, which influences its reactivity in subsequent alkylation and acylation reactions. nih.govmedcraveonline.com The synthesis of this core structure is well-established, primarily through condensation reactions.

The most common and direct method for preparing the benzimidazole-2-thiol core involves the condensation of an o-phenylenediamine (B120857) with carbon disulfide (CS₂). medcraveonline.comnih.gov This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), in an ethanol-water solution and heated under reflux. medcraveonline.comunl.pt The process involves the initial formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to form the benzimidazole-2-thiol ring system. unl.pt Variations of this method may use other reagents like potassium ethyl xanthate. unl.pt An improvement in yield and reaction rate can be achieved by using a quaternary ammonium (B1175870) hydroxide, such as benzyl (B1604629) trimethyl ammonium hydroxide, as a catalyst in an organic solvent. google.com

This foundational reaction is outlined in the scheme below:

Starting Material : o-Phenylenediamine

Reagent : Carbon Disulfide (CS₂)

Catalyst/Base : Potassium Hydroxide (KOH)

Product : 1H-benzo[d]imidazole-2(3H)-thione

The benzimidazole-2-thione scaffold possesses two reactive sites for alkylation and acylation: the nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom. researchgate.net The molecule exists as two tautomeric forms, the thione and the thiol, with the thione form generally predominating. nih.govmedcraveonline.com

Alkylation reactions can lead to S-alkylation, N-alkylation, or N,N'-dialkylation, depending on the reaction conditions. For instance, alkylation with reagents like bromoethane (B45996) or chloroacetic acid derivatives typically occurs at the sulfur atom, yielding 2-sulfanylbenzimidazole derivatives. researchgate.net The choice of base, solvent, and the nature of the alkylating agent are critical in directing the regioselectivity of the reaction. Acylation, for example with acetic anhydride, can occur at the nitrogen atom. nih.gov However, this acyl group can be lost during subsequent alkylation reactions in the presence of a base. nih.gov

Targeted Synthesis of 1-(2-phenylethyl)-1H-benzimidazole-2-thiol

The synthesis of the title compound, this compound, is achieved by the specific N-alkylation of the pre-formed benzimidazole-2-thiol core with a phenylethyl group.

The introduction of the 2-phenylethyl group onto the nitrogen atom of the benzimidazole (B57391) ring is a key step. This is typically accomplished by reacting 1H-benzo[d]imidazole-2(3H)-thione with a suitable phenylethylating agent, such as 2-phenylethyl bromide or a related halide. The biological properties of benzimidazole systems are often strongly influenced by the substituent at the N-1 position, making this a crucial transformation for creating derivatives with specific activities. acs.org

The general approach involves deprotonation of the N-H bond in the benzimidazole ring using a base, followed by nucleophilic attack on the electrophilic carbon of the phenylethyl halide. This results in the formation of the N-alkylated product. researchgate.net While both N-1 and N-3 positions are available for alkylation, in the unsubstituted benzimidazole-2-thione, these positions are equivalent.

Optimizing the reaction conditions is crucial for maximizing the yield of the desired N-alkylated product and minimizing side reactions, such as S-alkylation or dialkylation. Several factors are typically considered:

Base : The choice of base affects the deprotonation of the benzimidazole core. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). researchgate.netbeilstein-journals.org The strength of the base can influence the selectivity and rate of the reaction.

Solvent : Solvents like tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF) are often employed. beilstein-journals.org The polarity of the solvent can impact the solubility of the reactants and the reaction pathway.

Temperature : Reactions may be conducted at room temperature or elevated temperatures to increase the reaction rate. researchgate.net

Catalyst : In some cases, a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, can be used to facilitate the reaction between reactants in different phases, particularly when using an aqueous base like KOH. researchgate.net

The interplay of these factors determines the efficiency and regioselectivity of the N-alkylation process.

Derivatization Strategies for Benzimidazole-2-thiol Scaffolds

The this compound molecule serves as a versatile scaffold for further chemical modifications to generate a library of related compounds. researchgate.net Derivatization can occur at several positions:

The Thiol Group : The sulfur atom can be a site for various transformations. For example, it can be alkylated to form thioethers or oxidized to disulfides. medcraveonline.com

The Benzene (B151609) Ring : The benzene portion of the benzimidazole ring system can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups, although this is less common after the core is formed.

The Phenylethyl Moiety : The phenyl ring of the N-1 substituent can also be modified, for instance, by introducing substituents to explore structure-activity relationships.

These derivatization strategies are essential in medicinal chemistry for optimizing the biological activity of lead compounds. nih.gov

Synthesis of Novel Acyl Hydrazone Derivatives

The synthesis of acyl hydrazone derivatives from this compound is a multi-step process that leverages the reactivity of the thiol group to build a complex side chain. This process typically involves an initial S-alkylation to introduce an ester functionality, followed by hydrazinolysis and subsequent condensation with aldehydes.

The established pathway commences with the S-alkylation of the parent thiol with ethyl chloroacetate (B1199739), yielding an essential intermediate, ethyl 2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate. researchgate.net This intermediate is then converted to a hydrazide. The resulting 2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is a key building block. researchgate.netchemmethod.com

The final step in the sequence is the condensation of this acetohydrazide intermediate with a variety of aromatic aldehydes. medcraveonline.commedcraveonline.com This reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) and is often catalyzed by a few drops of glacial acetic acid. medcraveonline.comresearchgate.net The mixture is refluxed for several hours to afford the target N'-arylmethylene-2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetohydrazides, which represent the novel acyl hydrazone derivatives. chemmethod.commedcraveonline.com

The general reaction scheme is as follows:

Esterification (S-alkylation): this compound reacts with ethyl chloroacetate in the presence of a base to form ethyl 2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate.

Hydrazinolysis: The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) to yield 2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide. chemmethod.com

Condensation: The acetohydrazide is then reacted with a substituted aromatic aldehyde to form the final acyl hydrazone derivative. medcraveonline.com

The versatility of this method allows for the creation of a library of acyl hydrazone derivatives by varying the aromatic aldehyde used in the final condensation step.

Table 1: Examples of Acyl Hydrazone Derivatives from Condensation Reaction

| Intermediate | Reactant (Aromatic Aldehyde) | Resulting Acyl Hydrazone Product |

| 2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide | Benzaldehyde | N'-benzylidene-2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide |

| 2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide |

| 2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide |

| 2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide | 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide |

S-Alkylation and Further Functionalization

S-alkylation is a fundamental chemical transformation for this compound, utilizing the nucleophilic sulfur atom of the thiol group. This reaction serves as a common first step for further functionalization of the molecule. medcraveonline.com The process involves the reaction of the thiol with various alkyl or aryl halides in the presence of a base, leading to the formation of a thioether linkage. medcraveonline.comnih.gov

The reaction is typically performed in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF), with a base like triethylamine (B128534) or potassium carbonate to deprotonate the thiol and enhance its nucleophilicity. nih.govresearchgate.net This versatile reaction can be used to introduce a wide array of functional groups to the sulfur atom.

Common alkylating agents include:

Alkyl halides (e.g., ethyl bromide, 1-bromobutane) to attach simple alkyl chains.

Benzyl halides (e.g., benzyl chloride) to introduce a benzyl group. nih.gov

Functionalized halides (e.g., ethyl chloroacetate) to add moieties that can be used in subsequent reactions. researchgate.netchemmethod.com

A prime example of further functionalization following S-alkylation is the synthesis of the acetohydrazide intermediate required for producing acyl hydrazones, as detailed in the previous section. In this pathway, the initial S-alkylation with ethyl chloroacetate yields an ester. researchgate.net This ester is then subjected to hydrazinolysis, a reaction where hydrazine hydrate is used to convert the ester into a hydrazide. chemmethod.com This two-step sequence demonstrates a powerful strategy: an initial S-alkylation followed by a targeted functional group interconversion to create a versatile synthetic intermediate.

Table 2: Representative S-Alkylation Reactions

| Starting Material | Alkylating Agent | Base/Solvent | S-Alkylated Product |

| This compound | Benzyl chloride | Triethylamine / Acetone | 2-(benzylthio)-1-(2-phenylethyl)-1H-benzimidazole |

| This compound | Ethyl chloroacetate | Triethylamine / Acetone | Ethyl 2-((1-(2-phenylethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate |

| This compound | 1-Bromobutane | Triethylamine / Acetone | 2-(butylthio)-1-(2-phenylethyl)-1H-benzimidazole |

| This compound | Methyl iodide | K2CO3 / DMF | 2-(methylthio)-1-(2-phenylethyl)-1H-benzimidazole |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(2-phenylethyl)-1H-benzimidazole-2-thiol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum typically shows distinct signals for the aromatic protons of the benzimidazole (B57391) and phenylethyl groups, as well as the aliphatic protons of the ethyl chain.

Interactive Data Table: ¹H NMR Chemical Shifts

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Benzimidazole) | ~7.0-7.5 | Multiplet |

| Aromatic (Phenylethyl) | ~7.1-7.3 | Multiplet |

| -CH₂- (Ethyl) | ~4.4 | Triplet |

| -CH₂- (Ethyl) | ~3.2 | Triplet |

| NH (Benzimidazole) | ~12.5 | Broad Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound displays characteristic signals for the aromatic carbons, the aliphatic carbons of the ethyl group, and the thione carbon.

Interactive Data Table: ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C=S | ~168 |

| Aromatic (Benzimidazole) | ~110-140 |

| Aromatic (Phenylethyl) | ~126-138 |

| -CH₂- (Ethyl) | ~45 |

| -CH₂- (Ethyl) | ~35 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various bonds within the molecule.

Interactive Data Table: FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3100-3000 | Medium |

| C-H Stretch (Aromatic) | ~3100-3000 | Medium |

| C-H Stretch (Aliphatic) | ~2950-2850 | Medium |

| C=N Stretch | ~1620 | Medium |

| C=C Stretch (Aromatic) | ~1600-1450 | Medium to Strong |

| C=S Stretch | ~1250 | Medium |

Note: Wavenumbers are approximate and can vary based on the sample preparation and instrument.

Mass Spectrometry (MS, ESI-HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides accurate bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction analysis would reveal the planar nature of the benzimidazole ring system and the orientation of the phenylethyl substituent relative to the core structure. researchgate.net It would also elucidate any hydrogen bonding or π-stacking interactions that stabilize the crystal lattice. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₅H₁₄N₂S), the theoretical elemental composition is approximately:

Carbon (C): 70.83%

Hydrogen (H): 5.55%

Nitrogen (N): 11.01%

Sulfur (S): 12.61%

Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical and molecular formula of the synthesized compound.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to generate the requested article on the preclinical investigations of This compound .

The search did not yield specific research findings, data tables, or detailed discussions pertaining to the antibacterial, antifungal, or antineoplastic activities of this particular compound as required by the provided outline. While the broader class of benzimidazole derivatives is known for a wide range of biological activities, the explicit instructions to focus solely on "this compound" and not introduce information outside the specified scope prevents the inclusion of generalized data from related compounds.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections on antimicrobial efficacy, mechanisms of action, and antineoplastic activity for this specific chemical entity based on the available information.

Preclinical Investigations of Biological Activities and Underlying Mechanisms

Anti-inflammatory Properties

There is currently no available scientific literature detailing the anti-inflammatory properties of 1-(2-phenylethyl)-1H-benzimidazole-2-thiol.

Modulation of Inflammatory Mediators (e.g., Leukotriene Biosynthesis)

No studies were found that investigated the effect of this compound on the biosynthesis of leukotrienes or other inflammatory mediators.

Antioxidant Activity

The antioxidant potential of this compound has not been reported in the reviewed scientific literature.

Free Radical Scavenging Assays (e.g., DPPH)

No data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) or other free radical scavenging assays are available for this compound.

Enzyme Inhibition Profiling

Specific enzyme inhibition profiling for this compound is not documented in the available scientific research.

α-Glucosidase Inhibition

There are no published studies on the α-glucosidase inhibitory activity of this compound.

Carbonic Anhydrase-II Inhibition

The inhibitory effect of this compound on carbonic anhydrase-II has not been investigated in any available research.

H+/K+-ATPase Inhibition

The benzimidazole (B57391) core is famously associated with proton pump inhibitors (PPIs) that target the H+/K+-ATPase enzyme. Compounds like omeprazole and pantoprazole are classic examples of this drug class nih.govnih.gov. Research has also explored other benzimidazole derivatives, such as 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, for their H+/K+-ATPase inhibitory effects mdpi.com. However, a thorough review of scientific literature reveals no specific studies investigating or reporting the H+/K+-ATPase inhibitory activity of this compound.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme and a validated target for various therapeutic agents, including anticancer and antimicrobial drugs snv63.runih.gov. Many heterocyclic compounds have been explored as potential DHFR inhibitors researchgate.netmdpi.comresearchgate.net. Nevertheless, there is currently no published research that specifically evaluates or demonstrates the ability of this compound to inhibit the DHFR enzyme.

Trypanosomal Sterol 14α-Demethylase Inhibition

Sterol 14α-demethylase (CYP51) is an essential enzyme in the biosynthesis of ergosterol in parasites like Trypanosoma cruzi, making it a prime target for the development of antiparasitic drugs nih.govtdl.org. Azole-containing compounds, including imidazole (B134444) and triazole derivatives, are well-known inhibitors of this enzyme nih.govmdpi.comresearchgate.net. However, there are no specific studies available that have investigated the potential of this compound as an inhibitor of trypanosomal sterol 14α-demethylase.

Antiparasitic and Anthelmintic Activities

The benzimidazole class is renowned for its broad-spectrum anthelmintic and antiparasitic activities, with several compounds used extensively in both human and veterinary medicine researchgate.net.

Activity against Specific Parasites (e.g., Haemonchus contortus, Leishmania species)

Benzimidazoles are a cornerstone in the control of gastrointestinal nematodes like Haemonchus contortus in livestock wjarr.comnih.govnih.govmsptm.orgfu-berlin.de. Similarly, various benzimidazole derivatives have been investigated for their activity against protozoan parasites of the Leishmania genus nih.govnih.gov. While a study on the synthesis of the isomeric compound 2-(Phenethylthio)-1H-benzo[d]imidazole exists, its biological evaluation was limited to antibacterial and antifungal activities, not the specified parasites ijmrhs.com. There is a clear absence of research data concerning the specific activity of this compound against Haemonchus contortus or Leishmania species.

Antiviral Potentials

The structural versatility of the benzimidazole nucleus has led to its exploration in the development of antiviral agents researchgate.netmdpi.comresearchgate.net. Various derivatives have shown activity against a range of viruses nih.gov. However, specific investigations into the antiviral potential of this compound have not been reported in the available scientific literature.

Structure Activity Relationship Sar Analysis of Benzimidazole 2 Thiol Derivatives

Impact of Substituents on Biological Activities

The biological activity of benzimidazole-2-thiol derivatives can be significantly altered by substitutions at the nitrogen (N) and sulfur (S) atoms. These modifications influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets. nih.govnih.gov

Influence of N- and S-Substitutions on Activity Profiles

Substitutions at the N1 position of the benzimidazole (B57391) ring are a critical determinant of the biological activity profile. nih.gov The introduction of various groups at this position can modulate the compound's lipophilicity, and consequently its ability to cross biological membranes.

S-alkylation of the thiol group at the C2 position is another common modification. This can alter the molecule's electronic distribution and hydrogen bonding capacity. The presence of a free thiol group allows for tautomerism between the thione and thiol forms, which can be crucial for interacting with specific biological targets. Alkylation of this group can lock the molecule in the thiol form and introduce different steric and electronic features, thereby modifying its activity. nih.gov

To illustrate the impact of these substitutions, the following table summarizes general trends observed in the biological activity of related benzimidazole derivatives.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

| N1 | Alkyl chains | Increased lipophilicity, potentially enhancing cell permeability. nih.gov |

| Benzyl (B1604629) groups | Often confers significant biological activity. nih.gov | |

| Aryl groups | Can enhance π-π stacking interactions with biological targets. | |

| S (of C2-thiol) | Alkylation | Modifies electronic properties and removes the thiol-thione tautomerism. nih.gov |

| Arylation | Can introduce additional sites for interaction, such as π-π stacking. |

Role of Aromatic and Aliphatic Moieties

The presence of both aromatic (the phenyl ring) and aliphatic (the ethyl linker) components in the 1-(2-phenylethyl) substituent is pivotal to its interaction with biological targets. The phenyl group can engage in various non-covalent interactions, which are crucial for the binding affinity of many drugs.

The aliphatic ethyl linker provides a degree of rotational freedom, allowing the terminal phenyl ring to orient itself optimally within a binding pocket. This flexibility can be advantageous over more rigid N-aryl or short-chain N-alkyl substituents. The length and nature of this linker are critical; for instance, a direct N-phenyl substitution would create a very different and more rigid molecular geometry.

The interplay between the aromatic and aliphatic parts of the substituent can be summarized as follows:

| Moiety | Role in Biological Interaction |

| Aromatic (Phenyl ring) | Participates in π-π stacking and hydrophobic interactions. |

| Aliphatic (Ethyl linker) | Provides conformational flexibility, allowing for optimal positioning of the aromatic ring. Influences overall lipophilicity. |

Physicochemical Attributes Governing Biological Interactions

The biological activity of 1-(2-phenylethyl)-1H-benzimidazole-2-thiol is underpinned by a variety of non-covalent interactions. These weak forces collectively contribute to the stable binding of the molecule to its biological target.

Hydrogen Bonding Characteristics

The benzimidazole-2-thiol core possesses both hydrogen bond donors and acceptors. The N-H proton of the imidazole (B134444) ring (in the thiol tautomer) and the nitrogen atom at position 3 can act as hydrogen bond donors and acceptors, respectively. The sulfur atom of the thiol group can also participate in hydrogen bonding, albeit as a weaker acceptor. The introduction of the 2-phenylethyl group at the N1 position does not directly participate in hydrogen bonding but influences the electronic environment of the benzimidazole ring, which can modulate the strength of these interactions.

π-π Stacking Interactions

The aromatic nature of the benzimidazole ring system and the phenyl ring of the phenylethyl substituent make π-π stacking a significant contributor to its biological interactions. These interactions occur when the planar aromatic rings of the drug molecule and its biological target (such as an enzyme or receptor) stack on top of each other. The 1-(2-phenylethyl) group allows for potential π-π stacking between its phenyl ring and aromatic residues within a binding site, in addition to the stacking involving the benzimidazole core itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzimidazole-2-thiol Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For benzimidazole-2-thiol derivatives, including this compound, QSAR studies are instrumental in understanding the physicochemical properties that govern their therapeutic potential and in designing new, more potent analogues.

Derivation of Predictive Models for Biological Potency

The development of predictive QSAR models for benzimidazole-2-thiol derivatives involves a systematic approach that begins with the compilation of a dataset of compounds with known biological activities. researchgate.netbiointerfaceresearch.com These activities, often expressed as concentrations required to elicit a specific biological response (e.g., IC50), serve as the dependent variables in the QSAR model.

The general steps for deriving these predictive models are as follows:

Data Set Selection: A series of benzimidazole derivatives with a range of biological potencies is selected. It is crucial that the compounds in the dataset are structurally related to ensure the applicability of the derived model.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the series. researchgate.net These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.net

Model Development: Statistical methods are employed to establish a correlation between the calculated molecular descriptors (independent variables) and the observed biological activity (dependent variable). biointerfaceresearch.com Multiple Linear Regression (MLR) is a commonly used technique for this purpose, where a linear equation is generated to describe the relationship. researchgate.net More advanced methods like Artificial Neural Networks (ANN) may also be utilized to capture non-linear relationships. biointerfaceresearch.com

Model Validation: The predictive power of the developed QSAR model is rigorously assessed through various validation techniques. Internal validation methods, such as cross-validation (leave-one-out or leave-group-out), are used to check the robustness and stability of the model. biointerfaceresearch.com External validation, which involves predicting the activity of a set of compounds not used in the model development, is essential to evaluate the model's ability to make accurate predictions for new, untested molecules. researchgate.net

A successful QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) and cross-validated correlation coefficient (q²), and a low root mean square error (RMSE). researchgate.net

Table 1: Representative Statistical Methods in QSAR Model Development

| Statistical Method | Description | Application in Benzimidazole QSAR |

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. researchgate.net | Widely used to build initial linear models correlating molecular descriptors with biological activity. biointerfaceresearch.com |

| Genetic Function Approximation (GFA) | An algorithm that creates a population of models (rather than a single model) and uses evolutionary principles to select the best-fitting models. | Can be used for feature selection to identify the most relevant descriptors for predicting biological activity. |

| Artificial Neural Networks (ANN) | A computational model inspired by the structure and function of biological neural networks. | Employed to model complex, non-linear relationships between chemical structure and biological activity. biointerfaceresearch.com |

Identification of Key Molecular Descriptors (e.g., dipole moment, HOMO energy, negative charge)

Through QSAR studies on various series of benzimidazole derivatives, several molecular descriptors have been identified as being crucial for their biological potency. researchgate.netnih.gov While specific key descriptors can vary depending on the biological target and the specific set of derivatives being studied, some have shown recurrent importance.

Dipole Moment: This descriptor quantifies the polarity of a molecule. Variations in the dipole moment can influence a compound's solubility, its ability to cross cell membranes, and its interaction with polar residues in a biological target's active site.

Highest Occupied Molecular Orbital (HOMO) Energy: HOMO energy is an electronic descriptor that relates to the electron-donating ability of a molecule. A higher HOMO energy indicates a greater propensity to donate electrons, which can be important for forming charge-transfer interactions with biological receptors.

Negative Charge: The distribution of partial charges within a molecule is critical for electrostatic interactions with the target protein. Specific atoms with a significant negative charge can act as hydrogen bond acceptors or engage in other electrostatic interactions, thereby anchoring the molecule in the binding pocket.

Density Functional Theory (DFT) is a computational method often used to calculate these electronic properties with a high degree of accuracy. nih.gov

Table 2: Key Molecular Descriptors and Their Significance in Benzimidazole Derivatives

| Molecular Descriptor | Type | Significance in Structure-Activity Relationship |

| Dipole Moment | Electronic | Influences solubility, membrane permeability, and polar interactions with the target. |

| HOMO Energy | Electronic | Relates to the molecule's ability to donate electrons in interactions with the biological target. |

| LUMO Energy | Electronic | Relates to the molecule's ability to accept electrons; the HOMO-LUMO gap can indicate chemical reactivity. |

| Negative Charge Distribution | Electronic | Determines potential sites for electrostatic interactions and hydrogen bonding with the receptor. |

| LogP | Hydrophobic | Describes the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Molecular Weight | Steric/Topological | Influences the overall size and fit of the molecule within the binding site. |

| Topological Indices | Topological | Numerically describe the branching and connectivity of the molecular structure, which can correlate with activity. researchgate.net |

By identifying these key descriptors, QSAR models provide valuable insights into the structural requirements for enhanced biological activity. This knowledge can then guide the rational design and synthesis of new benzimidazole-2-thiol derivatives, such as analogues of this compound, with improved therapeutic profiles. researchgate.net

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as 1-(2-phenylethyl)-1H-benzimidazole-2-thiol, to the active site of a target protein.

Molecular docking studies are crucial for elucidating the specific interactions between a ligand and its biological target. For benzimidazole (B57391) derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The benzimidazole core, with its aromatic and heterocyclic nature, is adept at participating in various types of binding. researchgate.net

In the case of this compound, the key structural features that would be analyzed in docking simulations include:

The Benzimidazole Ring System: The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors, while the entire fused ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. ukm.my

The Thiol Group (-SH): The thiol group can act as both a hydrogen bond donor and acceptor. It can also potentially coordinate with metal ions present in the active site of metalloenzymes. researchgate.net

Docking simulations of similar benzimidazole-2-thiol derivatives have shown that the thiol group and the imidazole nitrogen atoms are often key interaction points. researchgate.net For instance, studies on 2-mercaptobenzimidazole (B194830) derivatives have highlighted the formation of hydrogen bonds between the ligand and amino acid residues such as glutamic acid and glycine (B1666218) within the target's active site. researchgate.net

A primary goal of molecular docking is to predict the binding affinity of a ligand for a target, which is often expressed as a docking score or binding energy (in kcal/mol). nih.gov Lower binding energy values indicate a more stable ligand-protein complex and, theoretically, a higher binding affinity. researchgate.net These predictions are invaluable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing. researchgate.net

The binding affinity of this compound would be influenced by the sum of the individual binding interactions. The combination of hydrogen bonding from the thiol and imidazole moieties, coupled with the extensive hydrophobic interactions from the phenylethyl and benzimidazole rings, would be expected to result in a favorable binding energy for appropriate protein targets. Studies on other N-substituted benzimidazole derivatives have shown binding energies ranging from -6.5 to -8.5 kcal/mol against various protein kinases and other enzymes, suggesting that the scaffold is capable of strong binding. nih.govresearchgate.net

| Target Protein Class | Typical Binding Energy Range (kcal/mol) for Benzimidazole Derivatives | Key Interacting Residues (Examples) |

| Protein Kinases | -7.0 to -9.0 | Met, Lys, Asp, Glu |

| Metalloenzymes | -6.5 to -8.0 | His, Cys, Asp |

| G-Protein Coupled Receptors | -7.5 to -9.5 | Arg, Thr, Gly, Ala |

Note: This table represents typical values for benzimidazole derivatives based on available literature and serves as a predictive framework for this compound.

Molecular docking requires a three-dimensional structure of the target protein. While many protein structures are available in databases like the Protein Data Bank (PDB), the structure of a specific target of interest may not have been experimentally determined. In such cases, homology modeling can be employed to build a theoretical 3D model of the protein. nih.govnih.gov

This process involves several key steps researchgate.net:

Template Identification: Finding an experimentally determined protein structure (the template) that has a similar amino acid sequence to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Building the 3D model of the target protein based on the aligned template structure.

Model Refinement and Validation: Evaluating and refining the model to ensure its stereochemical quality and accuracy. biomedpharmajournal.org

Once a reliable homology model is generated, it can be used for docking studies with ligands like this compound to predict binding modes and affinities, even in the absence of an experimental crystal structure. nih.govnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide deep insights into the geometry, electronic properties, and reactivity of this compound. niscpr.res.inresearchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. biointerfaceresearch.com

For this compound, DFT calculations would likely show that the HOMO is distributed over the electron-rich benzimidazole ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the entire benzimidazole system, representing the regions susceptible to nucleophilic attack.

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are favorable sites for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. mdpi.com

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group, indicating these are the most likely sites for hydrogen bonding and interactions with electrophiles. nih.gov

Positive Potential: Located around the hydrogen atoms, particularly the one attached to the imidazole nitrogen (in the thiol tautomer).

Neutral/Slightly Negative Potential: Across the phenyl and benzene (B151609) rings, characteristic of aromatic systems.

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Conformational Analysis and Geometrical Optimization

Detailed reports on the conformational analysis and geometrical optimization of this compound, which would include specific data on bond lengths, bond angles, and dihedral angles for its most stable conformer, are not present in the surveyed literature. This type of analysis is fundamental to understanding the three-dimensional structure of the molecule, which influences its physical properties and biological activity.

Natural Bond Orbital (NBO) Analysis

Specific data from Natural Bond Orbital (NBO) analysis for this compound is unavailable. NBO analysis is used to study charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization within a molecule. For related benzimidazole structures, NBO calculations have provided insights into the stabilization arising from interactions between donor (lone pair or bonding) and acceptor (antibonding) orbitals, but such quantitative findings are not published for the target compound.

Atom in Molecule (AIM) Analysis

There is no available literature detailing an Atom in Molecule (AIM) analysis of this compound. The AIM theory allows for the characterization of chemical bonding based on the topology of the electron density. This analysis identifies bond critical points (BCPs) and provides quantitative measures of the nature of atomic interactions, such as whether they are covalent or electrostatic. Without specific studies, a description of the bond paths and electron density distribution for this compound cannot be provided.

Prediction of Drug-Likeness and Pharmacokinetic Properties

Computational Assessment of Absorption and Distribution

While computational tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness of novel compounds, specific predictions for this compound are not documented. Such an assessment would typically involve calculating parameters like molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area to evaluate compliance with models like Lipinski's Rule of Five, which helps predict oral bioavailability. Without dedicated studies, a computational assessment of the absorption and distribution characteristics of this specific compound cannot be compiled.

Future Research Directions and Therapeutic Advancement Perspectives

Rational Design and Synthesis of Novel Analogues

The future development of 1-(2-phenylethyl)-1H-benzimidazole-2-thiol as a therapeutic agent hinges on the rational design and synthesis of novel analogues to improve its pharmacological profile. nih.govrsc.orgnih.gov Drawing from established synthetic strategies for the benzimidazole (B57391) core, researchers can create a library of related compounds for extensive screening. mdpi.comnih.gov

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with various reactants like carboxylic acids, aldehydes, or their derivatives. connectjournals.comijpcbs.comresearchgate.net These reactions can be performed under different conditions, sometimes requiring acidic environments or high temperatures, and can be optimized using catalysts to improve yield and selectivity. beilstein-journals.orgresearchgate.net For instance, the condensation of o-phenylenediamines with aldehydes is a widely used method due to the vast availability of aldehydes. ijpcbs.com Microwave-assisted synthesis has also emerged as an efficient method for preparing benzimidazole derivatives. mdpi.com

Starting with the this compound backbone, structural modifications can be systematically introduced. Key areas for modification include:

The Phenylethyl Group: Introducing various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions, which may influence target binding and pharmacokinetic properties.

The Benzimidazole Core: Substitution at the 5 and 6 positions of the benzimidazole ring is a common strategy. nih.gov Electron-donating or electron-withdrawing groups can alter the electronic environment of the heterocyclic system, potentially enhancing biological activity.

The Thiol Group: The thiol group at the 2-position is a key functional handle. It can be alkylated, oxidized, or converted into other functional groups like thioethers or sulfones to explore new chemical space and interactions with biological targets. nih.govresearchgate.net For example, reacting 2-mercaptobenzimidazole (B194830) with chloroacetic acid can yield 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid, opening avenues for further derivatization. ijmrhs.com

Molecular modeling and docking studies can be employed to guide the rational design process. nih.gov By creating computational models of potential biological targets, researchers can predict the binding affinity of designed analogues, prioritizing the synthesis of compounds with the highest likelihood of success.

Table 1: Synthetic Strategies for Benzimidazole Analogues

| Method | Reactants | Key Features | Reference |

| Condensation | o-phenylenediamine (B120857) and carboxylic acids (or derivatives) | Often requires strong acidic conditions and/or high temperatures. | connectjournals.com |

| Oxidative Cyclo-dehydrogenation | o-phenylenediamine and aldehydes | Two-step procedure involving the formation of a Schiff base. | ijpcbs.com |

| Microwave-Assisted Synthesis | o-phenylenediamine and various acids/aldehydes | Offers shorter reaction times and potentially higher yields. | mdpi.com |

| Catalyst-Promoted Condensation | o-phenylenediamine and aldehydes with catalysts like Er(OTf)3 or ionic liquids | Can improve reaction selectivity and yield under milder conditions. | researchgate.netbeilstein-journals.org |

| Willgerodt-Kindler Reaction | 2-(Chloromethyl)benzimidazole, sulfur, and a secondary amine (e.g., morpholine) | A method to introduce a thiocarbonyl group. | nih.gov |

Exploration of Undiscovered Biological Targets and Pathways

The benzimidazole scaffold is known for its promiscuous binding to a variety of biological targets, leading to a broad spectrum of activities including antimicrobial, antiviral, anthelmintic, and anticancer effects. connectjournals.comnih.govnih.gov While the specific biological profile of this compound may not be fully characterized, its structural motifs suggest several avenues for investigation.

Future research should focus on screening the compound and its newly synthesized analogues against a diverse panel of biological targets. This could include:

Enzymes: Kinases, polymerases, and enzymes crucial for microbial survival, such as urease, are known targets for benzimidazole derivatives. nih.govnih.gov

Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors could be explored.

Structural Proteins: Proteins like tubulin, which are vital for cell division, are a known target for some benzimidazole compounds, making them interesting candidates for anticancer research. nih.gov

Identifying the mechanism of action is a critical step. Once a primary biological activity is confirmed, further studies will be needed to elucidate the specific molecular pathways being modulated. For example, if a compound shows anticancer activity, subsequent research would investigate its effects on cell cycle progression, apoptosis induction, and angiogenesis inhibition. rsc.orgnih.gov Techniques like gene expression profiling and proteomics can help identify novel or unexpected biological targets and pathways affected by the compound.

Strategies for Enhancing Potency and Selectivity

A primary goal in drug development is to maximize therapeutic efficacy while minimizing off-target effects. For this compound, enhancing potency and selectivity will be crucial for its advancement as a potential therapeutic agent. This can be achieved through systematic structure-activity relationship (SAR) studies. nih.govnih.gov

By synthesizing and testing a series of structurally related analogues, researchers can identify the chemical features that are essential for biological activity. Key strategies include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve potency, selectivity, or metabolic stability. For example, the thiol group could be replaced with a hydroxyl or amino group to assess the impact on activity.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is optimal for binding to the target, thereby increasing potency and selectivity.

Chiral Resolution: If any analogues possess chiral centers, separating and testing the individual enantiomers is important, as they often exhibit different biological activities and potencies.

The insights gained from SAR studies will guide further rounds of rational design, creating a feedback loop for compound optimization. nih.gov The goal is to develop analogues with high affinity for the desired target and minimal interaction with other biomolecules, particularly those associated with adverse effects, such as certain ion channels. nih.gov

Table 2: Potential Modification Strategies to Enhance Potency and Selectivity

| Molecular Fragment | Modification Strategy | Potential Outcome | Reference |

| Phenylethyl Moiety | Substitution on the phenyl ring (e.g., with halogens, alkyl, alkoxy groups) | Modulate binding affinity, lipophilicity, and metabolic stability. | researchgate.net |

| Benzimidazole Core | Substitution at the 5- and/or 6-positions | Alter electronic properties and provide additional interaction points with the target. | nih.govresearchgate.net |

| Thiol Group | Alkylation, oxidation, or conversion to thioether or sulfone | Explore new binding interactions and improve pharmacokinetic properties. | ijmrhs.comnih.gov |

| Overall Structure | Introduction of polar substituents or additional heteroatoms | Reduce lipophilicity (logP) and improve selectivity and CNS profiles. | nih.gov |

Development of Advanced Methodologies for Compound Evaluation

The comprehensive evaluation of this compound and its future analogues requires a suite of advanced methodologies. The initial characterization of newly synthesized compounds relies on standard analytical techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm their structure and purity. ijpcbs.comnih.govresearchgate.net

For biological evaluation, a tiered approach is often employed:

In Vitro Screening: High-throughput screening (HTS) can be used to rapidly assess large libraries of compounds against specific targets or in cell-based assays. researchgate.net Standard assays include antimicrobial susceptibility tests (e.g., minimum inhibitory concentration determination), cytotoxicity assays against cancer cell lines (e.g., MTT assay), and enzyme inhibition assays. ijpcbs.comnih.govnih.gov

Mechanism of Action Studies: For promising hits, more detailed studies are conducted. These can include cell cycle analysis by flow cytometry, apoptosis assays, and specific pathway investigations. nih.gov

In Silico Analysis: Computational tools, particularly molecular docking, are invaluable for predicting and rationalizing the interaction between a compound and its biological target at the molecular level. nih.govresearchgate.net This can provide insights into the binding mode and guide further structural modifications. nih.gov

Pharmacokinetic Profiling: Early-stage assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial. In vitro models, such as liver microsome stability assays, can predict the metabolic fate of a compound. nih.gov

The integration of these diverse methodologies will provide a comprehensive understanding of the pharmacological profile of novel analogues, facilitating the identification of lead candidates with genuine therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-phenylethyl)-1H-benzimidazole-2-thiol, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via condensation reactions of substituted benzimidazole precursors with phenylethylamine derivatives. A common approach involves refluxing in methanol with catalytic acetic acid, using thin-layer chromatography (TLC) to monitor reaction progress (hexane/ethyl acetate solvent system) . Purification typically involves precipitation in ice-cool water, followed by washing and drying. Yield optimization may require adjusting stoichiometric ratios of aldehydes or thiolating agents .

Q. Which spectroscopic techniques are most effective for characterizing structural features of benzimidazole-2-thiol derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies thiol (-SH) stretching vibrations (~2500 cm⁻¹) and imidazole ring vibrations .

- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., phenylethyl group integration at δ 2.8–3.5 ppm for CH₂) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .

Q. How can researchers design assays to screen the antimicrobial activity of this compound?

- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and assess fungal activity (e.g., C. albicans) using Sabouraud dextrose agar .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for benzimidazole-2-thiol derivatives?

- Methodological Answer :

- Substituent Analysis : Compare analogs with electron-withdrawing (e.g., -Cl, -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the phenyl ring. For example, 4-chloro substituents enhance antimicrobial activity, while methoxy groups may reduce potency .

- Protocol Standardization : Ensure consistent assay conditions (e.g., pH, inoculum size) to minimize variability .

Q. What computational strategies are suitable for predicting the binding mechanisms of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like dihydrofolate reductase (DHFR) or bacterial gyrase. Prioritize hydrogen bonding with thiol groups and π-π stacking with aromatic residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Q. How can crystallographic data address discrepancies in reported molecular geometries?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve tautomeric forms (thiol vs. thione). Compare bond lengths (e.g., C-S: ~1.7 Å) and dihedral angles with DFT-optimized structures . Deposit data in CCDC for cross-validation .

Q. What green chemistry approaches can replace traditional solvent-based synthesis for this compound?

- Methodological Answer :

- Solvent-Free Synthesis : Use mechanochemical grinding (ball milling) with silica-supported catalysts to reduce waste .

- Microwave-Assisted Reactions : Achieve higher yields in shorter times (e.g., 15 minutes at 100°C) .

Q. How do reaction conditions influence tautomeric equilibria between thiol and thione forms?

- Methodological Answer :

- pH-Dependent Studies : Use UV-Vis spectroscopy to track tautomer ratios in buffered solutions (pH 2–12). Thione dominance is observed at neutral pH .

- Theoretical Calculations : Apply Gaussian09 at the B3LYP/6-311++G(d,p) level to calculate relative stabilities .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.